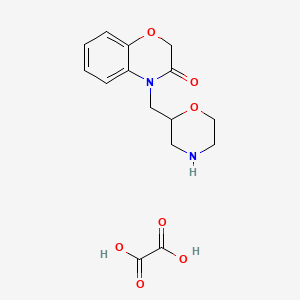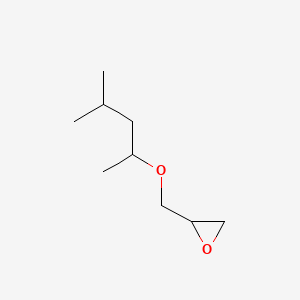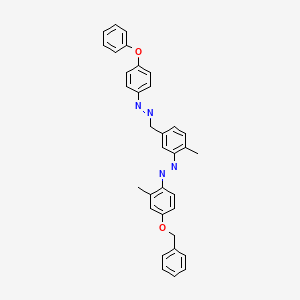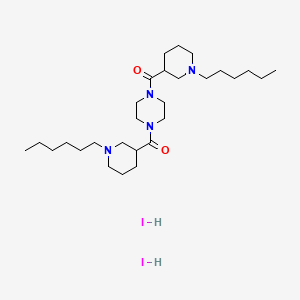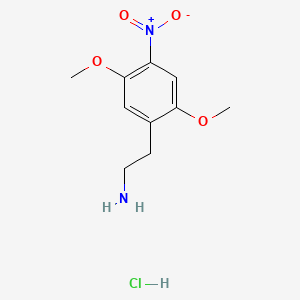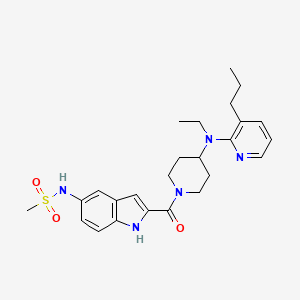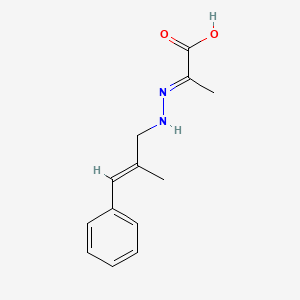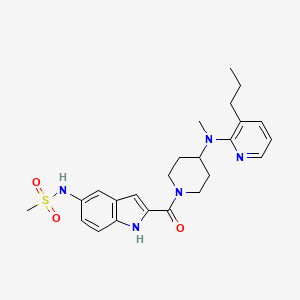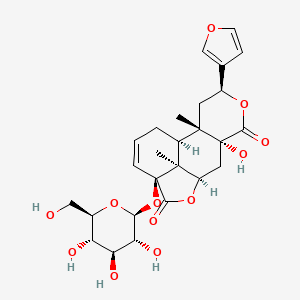![molecular formula C48H62N8O15 B12764136 (E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate CAS No. 95968-43-7](/img/structure/B12764136.png)
(E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the benzoxepino and pyridinyl moieties, followed by their coupling through various organic reactions. Common synthetic routes include:
Formation of the Benzoxepino Moiety: This step often involves cyclization reactions using appropriate starting materials under acidic or basic conditions.
Synthesis of the Pyridinyl Group: This can be achieved through nucleophilic substitution reactions or other methods that introduce the pyridine ring.
Coupling Reactions: The benzoxepino and pyridinyl groups are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Introduction of the Piperazinyl Acetamide Group: This step involves the reaction of the intermediate with 4-methylpiperazine and acetic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl and benzoxepino moieties.
Reduction: Reduction reactions may target the double bonds or specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridinyl and benzoxepino rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
Biologically, the compound may interact with various biomolecules, making it useful in studying enzyme interactions, receptor binding, and other biochemical processes.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving the central nervous system due to its structural similarity to known pharmacologically active compounds.
Industry
Industrially, the compound could be used in the development of new materials, pharmaceuticals, or as a precursor for other complex organic molecules.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(E)-but-2-enedioic acid derivatives: Compounds with similar core structures but different substituents.
Benzoxepino derivatives: Compounds featuring the benzoxepino ring system.
Piperazinyl acetamide derivatives: Compounds with the piperazinyl acetamide group.
Uniqueness
What sets (E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate apart is its combination of these diverse functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
95968-43-7 |
|---|---|
Fórmula molecular |
C48H62N8O15 |
Peso molecular |
991.0 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate |
InChI |
InChI=1S/2C20H24N4O2.2C4H4O4.3H2O/c2*1-23-9-11-24(12-10-23)13-19(25)22-20-15-6-4-8-21-17(15)14-26-18-7-3-2-5-16(18)20;2*5-3(6)1-2-4(7)8;;;/h2*2-8,20H,9-14H2,1H3,(H,22,25);2*1-2H,(H,5,6)(H,7,8);3*1H2/b;;2*2-1+;;; |
Clave InChI |
STKWJRXZUNYZLN-VTHDTUJMSA-N |
SMILES isomérico |
CN1CCN(CC1)CC(=O)NC2C3=CC=CC=C3OCC4=C2C=CC=N4.CN1CCN(CC1)CC(=O)NC2C3=CC=CC=C3OCC4=C2C=CC=N4.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.O.O.O |
SMILES canónico |
CN1CCN(CC1)CC(=O)NC2C3=C(COC4=CC=CC=C24)N=CC=C3.CN1CCN(CC1)CC(=O)NC2C3=C(COC4=CC=CC=C24)N=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



